molecular formula C9H14F3NO4 B2613406 (2S,3S)-3-methyl-2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}pentanoic acid CAS No. 1367784-33-5

(2S,3S)-3-methyl-2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}pentanoic acid

Cat. No.: B2613406
CAS No.: 1367784-33-5
M. Wt: 257.209
InChI Key: NVBQSEZINIWQIX-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2S,3S)-3-methyl-2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}pentanoic acid” is a chiral amino acid derivative characterized by a pentanoic acid backbone with stereochemical specificity at the C2 and C3 positions (2S,3S configuration). The molecule features a trifluoroethoxy carbonyl (Troc) group attached to the amino moiety, which introduces strong electron-withdrawing properties due to the trifluoromethyl substituent. This structural motif enhances metabolic stability and resistance to enzymatic degradation compared to non-fluorinated analogs . The compound’s molecular formula is inferred as C₁₀H₁₄F₃NO₄, with a molecular weight of 293.22 g/mol (calculated based on substituent masses from ).

Properties

IUPAC Name

(2S,3S)-3-methyl-2-(2,2,2-trifluoroethoxycarbonylamino)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F3NO4/c1-3-5(2)6(7(14)15)13-8(16)17-4-9(10,11)12/h5-6H,3-4H2,1-2H3,(H,13,16)(H,14,15)/t5-,6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVBQSEZINIWQIX-WDSKDSINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3-methyl-2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}pentanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as (S)-3-methyl-2-aminopentanoic acid and 2,2,2-trifluoroethanol.

    Protection of Amino Group: The amino group of (S)-3-methyl-2-aminopentanoic acid is protected using a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group.

    Formation of Trifluoroethoxycarbonyl Derivative: The protected amino acid is then reacted with 2,2,2-trifluoroethanol in the presence of a coupling reagent, such as dicyclohexylcarbodiimide (DCC), to form the trifluoroethoxycarbonyl derivative.

    Deprotection: The protecting group is removed under acidic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-3-methyl-2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoroethoxycarbonyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxo derivatives with modified functional groups.

    Reduction: Reduced forms with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the trifluoroethoxycarbonyl group.

Scientific Research Applications

(2S,3S)-3-methyl-2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}pentanoic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Biology: The compound is employed in the study of enzyme-substrate interactions and protein-ligand binding studies.

    Materials Science: It is utilized in the development of novel materials with unique properties, such as fluorinated polymers and coatings.

    Industry: The compound finds applications in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (2S,3S)-3-methyl-2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxycarbonyl group enhances the compound’s binding affinity and specificity towards these targets. The compound may inhibit or activate enzymatic activity, depending on the nature of the target and the context of the interaction. The pathways involved include modulation of enzyme kinetics and alteration of receptor signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of modified amino acids and peptidomimetics. Below is a structural and functional comparison with closely related analogs:

Table 1: Comparative Analysis of Structural and Functional Features

Compound Name Structure & Key Features Molecular Weight (g/mol) Functional Group Impact Potential Applications References
(2S,3S)-3-methyl-2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}pentanoic acid - Stereochemistry : 2S,3S
- Troc group : Enhances lipophilicity and metabolic stability
- Pentanoic acid backbone : Provides structural rigidity
293.22 - Trifluoroethoxy carbonyl: Electron-withdrawing, stabilizes amide bond
- Methyl group at C3: Steric hindrance
Peptide synthesis, enzyme-resistant prodrugs
Pentanoic acid, 5-fluoro-3-[[(2S)-2-[[[(3-fluorophenyl)methoxy]carbonyl]amino]-3-methyl-1-oxobutyl]amino]-4-oxo (CAS 301345-92-6) - Fluorinated aromatic group : Increases bioavailability and target specificity
- Oxo group at C4 : Potential hydrogen-bonding interactions
400.37 - Di-fluorinated phenyl: Enhances binding to hydrophobic pockets
- Oxo group: May mimic ketone-containing bioactive molecules
Antagonists/inhibitors in kinase or protease pathways
(2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanoic acid (CAS 55780-90-0) - Boc protection : Common in peptide synthesis
- Stereochemistry : 2R,3S (diastereomer of target compound)
245.29 - tert-Butoxycarbonyl: Labile under acidic conditions, used for temporary protection
- Methyl group at C3: Similar steric profile
Intermediate in solid-phase peptide synthesis
(2S,3S)-2-amino-3-methylpentanoic acid (L-Isoleucine analog, CAS 73-32-5) - Natural amino acid backbone : No synthetic modifications
- Primary amino group : High reactivity
131.18 - Unprotected amino acid: Prone to rapid metabolism
- Branched-chain structure: Essential nutrient for protein synthesis
Dietary supplements, cell culture media
(2S)-2-[[(3S)-3-hydroxytetradecanoyl]amino]-4-methylpentanoic acid - Long alkyl chain : Hydrophobic interactions
- Hydroxyl group : Introduces polarity
357.53 - Hydroxytetradecanoyl: May mimic fatty acid conjugates
- Methyl group at C4: Alters conformational flexibility
Antimicrobial or surfactant agents

Key Findings from Comparative Analysis

Functional Group Influence :

  • The Troc group in the target compound provides superior metabolic stability compared to the Boc group in CAS 55780-90-0, which is acid-labile .
  • Fluorinated analogs (e.g., CAS 301345-92-6) exhibit enhanced target specificity due to fluorine’s electronegativity and small atomic radius, but the trifluoroethoxy group in the target compound balances lipophilicity without aromaticity .

Stereochemical Specificity :

  • The 2S,3S configuration differentiates the compound from diastereomers like (2R,3S)-Boc-protected analogs, which may exhibit divergent biological activities or synthetic utility .

Backbone Modifications: Unlike natural amino acids (e.g., L-isoleucine, CAS 73-32-5), the target compound’s synthetic modifications (Troc group, methyl branch) reduce enzymatic degradation, making it suitable for prolonged pharmacokinetic profiles .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare (2S,3S)-3-methyl-2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}pentanoic acid?

Answer:
The synthesis typically involves coupling reactions under anhydrous conditions. For example, similar compounds (e.g., 3aae in ) are synthesized by reacting precursors in anhydrous DMF under an argon atmosphere, followed by purification via column chromatography (e.g., CH₂Cl₂:CH₃OH gradients). Key steps include:

  • Amino acid activation : Use of coupling agents like HATU or EDCI to activate the carboxyl group.
  • Stereochemical control : Chiral starting materials or enantioselective catalysts to retain (2S,3S) configuration.
  • Purification : Column chromatography (silica gel) or recrystallization to achieve >95% purity .

Advanced: How can reaction conditions be optimized to enhance the yield of this compound?

Answer:
Yield optimization requires systematic parameter tuning:

  • Solvent selection : Anhydrous DMF or THF improves solubility of intermediates (e.g., 74% yield in 3daa using DMF; ).
  • Temperature control : Reactions at 0–5°C minimize side reactions (e.g., racemization).
  • Catalyst loading : Adjusting equivalents of coupling agents (e.g., 1.2–1.5 eq.) balances efficiency and cost.
  • Inert atmosphere : Argon prevents moisture-sensitive intermediates from degrading .

Basic: What spectroscopic techniques confirm the compound’s structural integrity?

Answer:

  • ¹H/¹³C NMR : Assignments of methyl groups (δ ~0.9–1.2 ppm), trifluoroethoxy carbonyl (δ ~155–160 ppm in ¹³C), and pentanoic acid backbone (δ ~2.3–2.6 ppm for CH₂).
  • FTIR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch).
  • HRMS : Exact mass validation (e.g., [M+H]⁺ calculated for C₁₁H₁₆F₃NO₄: 284.1107) .

Advanced: How can researchers resolve contradictions in stereochemical assignments?

Answer:

  • Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB (e.g., retention time comparisons).
  • X-ray crystallography : Definitive confirmation of (2S,3S) configuration via crystal structure analysis.
  • NOESY NMR : Correlates spatial proximity of protons (e.g., methyl and NH groups) to validate relative stereochemistry .

Basic: Which analytical methods are recommended for purity assessment?

Answer:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) to quantify impurities.
  • TLC : Silica gel plates (CH₂Cl₂:MeOH = 5:1) visualized under UV or ninhydrin staining.
  • Elemental analysis : Confirms C/H/N/F ratios within ±0.4% of theoretical values .

Advanced: What mechanistic insights explain the reactivity of the trifluoroethoxy carbonyl group?

Answer:
The trifluoroethoxy group is electron-withdrawing, enhancing the electrophilicity of the carbonyl carbon. This accelerates nucleophilic attack during amide bond formation. Comparative studies (e.g., replacing CF₃CH₂O with CH₃CH₂O) show reduced reaction rates, confirming its role in stabilizing transition states .

Basic: How is the compound stabilized under varying pH conditions?

Answer:

  • Acidic conditions (pH < 3) : Protonation of the carboxyl group improves solubility but risks ester hydrolysis.
  • Neutral/basic conditions (pH 7–9) : Deprotonation may precipitate the compound; buffer systems (e.g., phosphate) are recommended for aqueous studies.
  • Storage : Lyophilized at −20°C in amber vials to prevent photodegradation .

Advanced: What role does this compound play in peptidomimetic drug design?

Answer:
Its rigid (2S,3S) configuration mimics natural amino acid side chains, making it a scaffold for protease inhibitors (e.g., targeting HIV-1 or malaria proteases). The trifluoroethoxy group enhances metabolic stability by resisting enzymatic cleavage. In vitro assays (e.g., IC₅₀ measurements) validate its efficacy in blocking substrate binding pockets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.